molecular formula C14H19N5 B12262904 4,5-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

4,5-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B12262904
M. Wt: 257.33 g/mol
InChI Key: YUPYHOPQWYUJAB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a dimethyl group and an azetidine ring The compound also contains an imidazole moiety, which is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound and an amine. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of Azetidine Moiety: The azetidine ring can be introduced through a nucleophilic substitution reaction. This step often involves the use of a halogenated precursor and a suitable nucleophile.

    Attachment of Imidazole Moiety: The imidazole ring can be attached via a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with different chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while reduction reactions can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

4,5-Dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s imidazole moiety is known for its biological activities, making it a potential candidate for drug development. It can be explored for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, inhibiting their activity. The azetidine ring can interact with biological membranes, affecting their permeability and function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

4,5-Dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can be compared with other similar compounds, such as:

    4,5-Dimethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine: This compound lacks the methyl group on the imidazole ring, which can affect its biological activity and chemical properties.

    4,5-Dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]pyrrolidin-1-yl}pyrimidine: This compound contains a pyrrolidine ring instead of an azetidine ring, which can influence its interaction with biological targets.

    4,5-Dimethyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrimidine: This compound features a piperidine ring, which can alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

4,5-dimethyl-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine

InChI

InChI=1S/C14H19N5/c1-10-11(2)16-9-17-14(10)19-7-13(8-19)6-18-5-4-15-12(18)3/h4-5,9,13H,6-8H2,1-3H3

InChI Key

YUPYHOPQWYUJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)CN3C=CN=C3C)C

Origin of Product

United States

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